molecular formula C14H9NaO4 B3374943 Sodium (dibenzo[b,d]furan-2-yloxy)acetate CAS No. 1049761-58-1

Sodium (dibenzo[b,d]furan-2-yloxy)acetate

Cat. No.: B3374943
CAS No.: 1049761-58-1
M. Wt: 264.21 g/mol
InChI Key: VJBPVTUHDROFTH-UHFFFAOYSA-M
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Description

Sodium (dibenzo[b,d]furan-2-yloxy)acetate is a chemical compound . It is a derivative of dibenzo[b,d]furan, an aromatic compound that has two benzene rings fused to a central furan ring .

Scientific Research Applications

Antimycobacterial Agents

A study by Yempala et al. (2014) explored the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates through click chemistry, aiming to develop potent inhibitors of Mycobacterium tuberculosis. The compounds exhibited promising antimycobacterial activity, with some leading analogues demonstrating low cytotoxicity against human cell lines, suggesting their potential as antitubercular agents (Yempala et al., 2014).

Photoluminescent Materials

In the field of materials science, Tenne et al. (2015) synthesized platinum(II) NHC complexes with dibenzofuranyl-1,2,4-triazol-5-ylidene ligands, exhibiting strong photoluminescence. These materials have potential applications in optoelectronic devices due to their promising emissive properties (Tenne et al., 2015).

OLED Materials

A study focused on organic light-emitting diode (OLED) materials introduced hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan. These materials showed high thermal stability and triplet energy, contributing to the development of high-performance phosphorescent OLEDs (Hong et al., 2020).

Organic Electronics

Zhao et al. (2017) designed a novel anthracene derivative coupled with dibenzo[b,d]furan units for application in organic thin film transistors (OTFTs). The introduction of dibenzo[b,d]furan units contributed to suitable carrier transport ability, excellent thermal stability, and fine film-forming property, indicating the potential of such materials in organic electronics (Zhao et al., 2017).

Properties

IUPAC Name

sodium;2-dibenzofuran-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4.Na/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13;/h1-7H,8H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBPVTUHDROFTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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